N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-20-13)10-16-14(17)11-6-3-4-7-12(11)19-2/h3-9,18H,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRRXGCJBDJLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1OC)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzoic acid and 2-thiophenemethanol.
Esterification: The 2-methoxybenzoic acid is esterified using an alcohol, typically methanol, in the presence of an acid catalyst to form methyl 2-methoxybenzoate.
Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of the Amide: The alcohol is then reacted with 2-thiophenemethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as borane (BH3).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Borane (BH3) in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)propyl)-2-methoxybenzamide.
Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzylamine.
Substitution: Formation of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-substitutedbenzamide.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit bacterial growth by binding to and inhibiting essential enzymes involved in cell wall synthesis. The hydroxy and thiophene groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide, a comparative analysis with analogous benzamide derivatives is provided below.
Table 1: Key Structural and Functional Differences
*Inferred from structural analogy to .
Substituent Effects
- Steric Considerations : The thiophene ring introduces steric bulk and aromaticity, which may influence solubility (e.g., increased lipophilicity) and π-stacking interactions in catalytic or supramolecular contexts.
Directing Group Utility
Both compounds feature N,O-bidentate directing groups, critical for metal-catalyzed C–H functionalization.
Research Findings and Implications
Physicochemical Properties
- Solubility : The thiophene and methoxy groups likely increase solubility in polar organic solvents (e.g., DMSO, THF) compared to the purely aliphatic analog.
- Thermodynamic Stability : Computational modeling (e.g., using the functionals in –3) could predict enhanced stability due to resonance effects from the methoxy and thiophene groups .
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , featuring a thiophene ring, a hydroxy group, and a methoxybenzamide moiety. These structural elements contribute to its unique chemical properties and biological activities.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit essential enzymes involved in bacterial cell wall synthesis, which is crucial for its antimicrobial activity.
- Receptor Modulation : It interacts with specific receptors, potentially modulating their activity and leading to therapeutic effects.
The thiophene ring enhances binding affinity to biological targets, making it a candidate for drug development aimed at treating infections or other diseases.
Antimicrobial Properties
Research indicates that this compound has significant antibacterial activity. For instance, studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus ATCC 29213 | 25 |
| Escherichia coli ATCC 25922 | 49 |
These results suggest that the compound could be effective in treating resistant bacterial infections.
Case Studies
- Study on FtsZ Inhibition : A study highlighted the compound's ability to interfere with FtsZ assembly, a crucial protein for bacterial cytokinesis. This mechanism disrupts cell division, leading to decreased viability in bacterial populations .
- Combination Therapy : Another investigation found that when used in combination with β-lactam antibiotics, this compound significantly enhanced the efficacy of these antibiotics against resistant strains .
Research Findings
Recent studies have focused on the pharmacological potential of derivatives of 2-methoxybenzamide, including this compound. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
